molecular formula C8H10Cl2NOP B14438771 [4-(Dimethylamino)phenyl]phosphonic dichloride CAS No. 77918-53-7

[4-(Dimethylamino)phenyl]phosphonic dichloride

Katalognummer: B14438771
CAS-Nummer: 77918-53-7
Molekulargewicht: 238.05 g/mol
InChI-Schlüssel: ZSEUFMUISHLSNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Dimethylamino)phenyl]phosphonic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NOP. It is a derivative of phosphonic dichloride, where the phenyl ring is substituted with a dimethylamino group at the para position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl]phosphonic dichloride typically involves the reaction of 4-(dimethylamino)phenol with phosphorus trichloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:

4-(Dimethylamino)phenol+PCl3[4-(Dimethylamino)phenyl]phosphonic dichloride+HCl\text{4-(Dimethylamino)phenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 4-(Dimethylamino)phenol+PCl3​→[4-(Dimethylamino)phenyl]phosphonic dichloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Dimethylamino)phenyl]phosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: Reduction of the phosphonic dichloride group can yield phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include phosphonic diamides, phosphonic esters, and phosphonic thioesters.

    Oxidation Reactions: Products include phosphonic acids and their derivatives.

    Reduction Reactions: Products include phosphines and their derivatives.

Wissenschaftliche Forschungsanwendungen

[4-(Dimethylamino)phenyl]phosphonic dichloride has several applications in scientific research:

Wirkmechanismus

The mechanism by which [4-(Dimethylamino)phenyl]phosphonic dichloride exerts its effects involves the reactivity of the phosphonic dichloride group. This group can react with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonic dichloride imparts unique electronic properties, making it more reactive towards certain nucleophiles compared to its analogs. This makes it a valuable reagent in synthetic chemistry and various industrial applications .

Eigenschaften

CAS-Nummer

77918-53-7

Molekularformel

C8H10Cl2NOP

Molekulargewicht

238.05 g/mol

IUPAC-Name

4-dichlorophosphoryl-N,N-dimethylaniline

InChI

InChI=1S/C8H10Cl2NOP/c1-11(2)7-3-5-8(6-4-7)13(9,10)12/h3-6H,1-2H3

InChI-Schlüssel

ZSEUFMUISHLSNV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)P(=O)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.